butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-oxo-4-propyl-2H-chromen-7-ol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of light-sensitive materials and smart polymers.
Mechanism of Action
The mechanism of action of butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Butyl [(4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy]acetate
Uniqueness
Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its propyl group at the 4-position of the chromen ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications .
Properties
IUPAC Name |
butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-3-5-9-21-18(20)12-22-14-7-8-15-13(6-4-2)10-17(19)23-16(15)11-14/h7-8,10-11H,3-6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKUTLAVHYBYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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